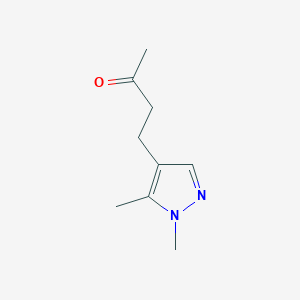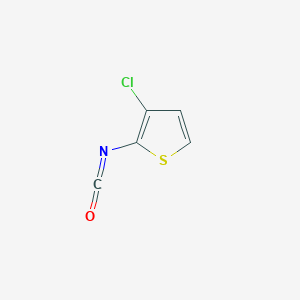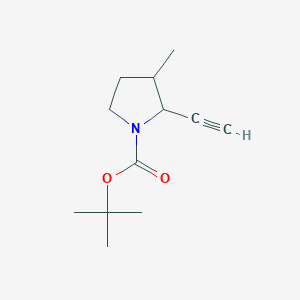![molecular formula C10H14FN3 B13610466 1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
1-[(4-Fluoropyridin-2-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluoropyridin-2-ylmethyl group
Méthodes De Préparation
The synthesis of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 4-fluoropyridine with piperazine. One common method includes the nucleophilic substitution reaction where 4-fluoropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(4-Fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-[(4-Fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-[(4-Fluoropyridin-2-yl)methyl]piperazine can be compared with other similar compounds such as:
1-[(2-Fluoropyridin-4-yl)methyl]piperazine: Similar structure but with the fluorine atom in a different position, which can affect its chemical reactivity and biological activity.
1-[(4-Chloropyridin-2-yl)methyl]piperazine:
1-[(4-Trifluoromethylpyridin-2-yl)methyl]piperazine: The presence of a trifluoromethyl group instead of a single fluorine atom, which can significantly alter the compound’s properties.
Propriétés
Formule moléculaire |
C10H14FN3 |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
1-[(4-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
Clé InChI |
OPDXZRJEVFTTLR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=NC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
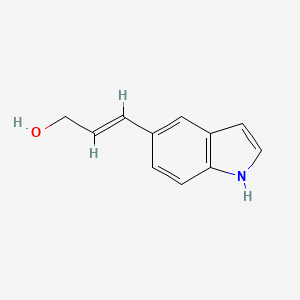
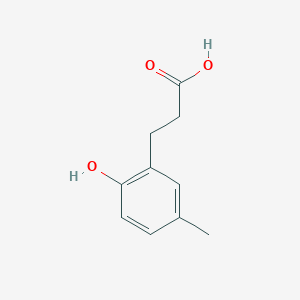

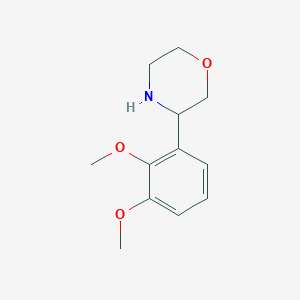

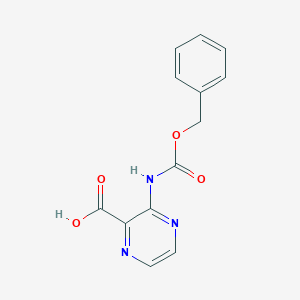

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

